N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-21-15-9-8-12(10-16(15)22-2)14(18)11-17-23(19,20)13-6-4-3-5-7-13/h3-10,14,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADIQWGFBNLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to yield the desired hydroxyethyl derivative. Finally, the hydroxyethyl derivative is treated with benzenesulfonyl chloride under basic conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is attributed to the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural differences and biological findings for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide and related sulfonamide derivatives:
Key Observations
Role of the 3,4-Dimethoxyphenyl Group :
- This substituent is a common feature in compounds targeting enzymes like CA and ACE2. Its lipophilic nature likely enhances membrane permeability, while the methoxy groups may engage in hydrogen bonding or π-π stacking within enzyme active sites .
Hydroxyethyl vs. However, this may reduce metabolic stability due to susceptibility to oxidation.
Sulfonamide Modifications :
- Replacement of the benzenesulfonamide with a sulfamoylbenzamide (as in ) enhances zinc-binding capacity in CA inhibitors, a critical feature for high-affinity enzyme inhibition. The target compound’s benzenesulfonamide lacks this sulfamoyl group, suggesting weaker CA binding unless compensated by other interactions.
Biological Target Specificity :
- Structural analogs demonstrate divergent targeting:
- CA inhibitors : Require sulfamoyl or sulfonamide groups for zinc coordination .
- ACE2 binders: Depend on hydrophobic substituents (e.g., isobutylamino-sulfonyl) for docking . The target compound’s dual polar (hydroxyethyl) and lipathic (dimethoxyphenyl) features may allow dual targeting, though this remains speculative without direct assay data.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The 3,4-dimethoxyphenyl group may slow oxidative metabolism, whereas the hydroxyethyl chain could be a site of glucuronidation or oxidation.
- Crystal Packing : Structural studies of analogs (e.g., ) reveal that sulfonamide derivatives often form stable crystals via intermolecular hydrogen bonds, which may influence formulation stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be described by its structural formula, which includes a benzenesulfonamide moiety attached to a hydroxyethyl group and a dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Sulfonamide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Hep-2 | 3.25 | |
| Compound B | P815 | 17.82 | |
| This compound | MCF-7 | TBD | Current Study |
Antiviral Activity
This compound has also been explored for its antiviral properties. Compounds with similar sulfonamide structures have demonstrated effectiveness against various viral infections, including HIV and influenza strains.
Table 2: Antiviral Activity of Related Compounds
| Compound Name | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HIV-1 | 0.20 | |
| Compound D | Influenza B | 0.35 | |
| This compound | TBD | TBD | Current Study |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or receptors involved in disease processes. For example, sulfonamides have been shown to act as inhibitors of carbonic anhydrase and other enzymes critical for cellular function.
Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of sulfonamide derivatives, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited significant growth inhibition, leading to further investigations into its apoptotic mechanisms and molecular targets.
Study 2: Antiviral Properties
Another study investigated the antiviral properties of sulfonamide derivatives against influenza viruses. The results indicated that compounds similar to this compound could inhibit viral replication at low concentrations, suggesting potential therapeutic applications in antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
